molecular formula C17H16F3N3O4S B2463818 Ethyl (5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1351612-09-3

Ethyl (5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No.: B2463818
CAS No.: 1351612-09-3
M. Wt: 415.39
InChI Key: HOXPRHHPGRNDFS-UHFFFAOYSA-N
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Description

Ethyl (5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine scaffold fused with a carbamate group and a 4-(trifluoromethoxy)benzoyl substituent. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical for pharmaceutical applications. The trifluoromethoxy group is particularly notable for its electron-withdrawing effects, which can modulate bioactivity and binding affinity to biological targets.

Properties

IUPAC Name

ethyl N-[5-[4-(trifluoromethoxy)benzoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4S/c1-2-26-16(25)22-15-21-12-7-8-23(9-13(12)28-15)14(24)10-3-5-11(6-4-10)27-17(18,19)20/h3-6H,2,7-9H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXPRHHPGRNDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound of interest due to its potential biological activities and applications in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H16_{16}F3_3N3_3O2_2S
  • Molecular Weight : 359.37 g/mol

The presence of the trifluoromethoxy group and the thiazolo-pyridine moiety contributes to its unique reactivity and biological properties.

This compound exhibits several mechanisms of action that are crucial for its biological activity:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Similar to other carbamate derivatives, it may induce oxidative stress through ROS generation, affecting cell viability and function.
  • DNA Interaction : The electrophilic nature of the compound allows it to form adducts with nucleic acids, potentially leading to mutagenic effects.

Anticancer Activity

Recent studies have indicated that ethyl carbamate derivatives possess anticancer properties. The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of signaling cascades associated with cell survival.

Antimicrobial Activity

The compound has displayed antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Neuroprotective Effects

Preliminary research suggests that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that the compound effectively inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range.
  • Animal Models : Animal studies have shown promising results in reducing tumor size and improving survival rates when administered at specific dosages.
Study TypeCell Line/ModelIC50 Value (µM)Observations
In VitroMCF-715Significant growth inhibition
In VitroHeLa12Induction of apoptosis observed
Animal ModelXenograftN/AReduced tumor size; improved survival rate

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on pyrazole and pyrimidine derivatives, which share functional group similarities (e.g., nitro, halogenated aryl groups) but differ in core heterocyclic structures. Below is a comparative analysis based on substituent effects, synthesis, and physicochemical properties.

Table 1: Key Properties of Structurally Related Compounds

Compound ID Core Structure Substituents Melting Point (°C) Key Observations
15a Pyrazole-4-carbonitrile 4-Fluorophenyl, 4-nitrophenyl 194–196 High crystallinity; moderate stability in THF
15b Pyrazole-4-carbonitrile 2,4-Dichlorophenyl, 4-nitrophenyl 226–227 Higher mp due to dichloro substitution
16a Pyrazolo-triazolo-pyrimidine 4-Fluorophenyl, 4-nitrophenyl, phenyl >340 Extreme thermal stability; DMSO solubility
16b Pyrazolo-triazolo-pyrimidine 2,4-Dichlorophenyl, 4-nitrophenyl 334–336 Lower solubility in dioxane vs. 16a
Target Thiazolo[5,4-c]pyridine 4-Trifluoromethoxybenzoyl, carbamate N/A* Predicted higher lipophilicity than nitro analogs

Key Comparisons:

Substituent Effects :

  • Nitro vs. Trifluoromethoxy : Nitro groups (e.g., in 15a, 16a) increase melting points and polarity due to strong electron-withdrawing effects. In contrast, the trifluoromethoxy group in the target compound likely enhances lipophilicity and metabolic resistance, making it more suitable for CNS-targeting drugs.
  • Halogenated Aryl Groups : Dichlorophenyl-substituted compounds (e.g., 15b, 16b) exhibit higher melting points than fluorophenyl analogs, suggesting stronger intermolecular interactions .

Synthetic Complexity :

  • The target compound’s thiazolo[5,4-c]pyridine core requires multistep synthesis akin to pyrazolo-triazolo-pyrimidines (e.g., 16a/b), which involve cyclization and functional group interconversion . However, the carbamate group may introduce additional challenges in regioselectivity.

Physicochemical Properties :

  • The trifluoromethoxybenzoyl moiety in the target compound is expected to reduce water solubility compared to nitro analogs (e.g., 16a) but improve membrane permeability.

Notes

Limitations : Direct comparative data for the target compound are absent in the provided evidence. Predictions are based on structural analogs and substituent trends.

Methodology : The synthesis of pyrazole derivatives (e.g., 15a/b) highlights the role of solvents (e.g., THF, acetic anhydride) in recrystallization and purity . Similar protocols may apply to the target compound.

Research Gaps : Further studies are needed to validate the target compound’s bioactivity and stability, particularly in comparison to nitro- or halogen-containing analogs.

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